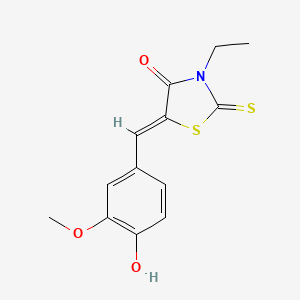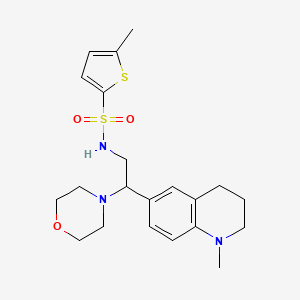![molecular formula C12H9Cl3N2 B2593302 3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine CAS No. 1040014-52-5](/img/structure/B2593302.png)
3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine is a chemical compound with the molecular formula C13H10Cl3N2. It is also known as TAK-659 and is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-mediated diseases, including B cell lymphomas and autoimmune disorders.
Mécanisme D'action
TAK-659 exerts its therapeutic effect by selectively inhibiting BTK, which is a key mediator of B cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that ultimately lead to the production of antibodies by B cells. By inhibiting BTK, TAK-659 blocks the activation and proliferation of B cells, thereby reducing the production of harmful autoantibodies in autoimmune disorders and the growth of malignant B cells in B cell lymphomas.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile in preclinical studies. It is rapidly absorbed after oral administration and has a long half-life, which allows for once-daily dosing. TAK-659 is also highly selective for BTK and does not inhibit other kinases that are important for immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TAK-659 is its high selectivity for BTK, which reduces the risk of off-target effects. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for once-daily dosing. However, one limitation of TAK-659 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other anti-cancer drugs. Another potential direction is the investigation of TAK-659 in other B cell-mediated diseases such as multiple sclerosis and rheumatoid arthritis. Additionally, further preclinical studies are needed to evaluate the safety and efficacy of TAK-659 in humans before it can be tested in clinical trials.
Méthodes De Synthèse
The synthesis of TAK-659 has been described in a patent application by Takeda Pharmaceutical Company Limited. The process involves the reaction of 3,5-dichloropyridine-2-amine with 4-chlorobenzyl chloride in the presence of a base and a solvent such as N,N-dimethylformamide (DMF). The resulting intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product.
Applications De Recherche Scientifique
TAK-659 has been extensively studied in preclinical models of B cell-mediated diseases. In a study published in Cancer Research, TAK-659 was shown to inhibit the growth of various B cell lymphoma cell lines both in vitro and in vivo. The study also demonstrated that TAK-659 had a synergistic effect when combined with other anti-cancer drugs such as rituximab and lenalidomide.
In another study published in the Journal of Immunology, TAK-659 was found to be effective in suppressing the activation and proliferation of B cells in a mouse model of lupus. The study also showed that TAK-659 had a beneficial effect on the renal function of the mice, which is often compromised in lupus patients.
Propriétés
IUPAC Name |
3,5-dichloro-N-[(4-chlorophenyl)methyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N2/c13-9-3-1-8(2-4-9)6-16-12-11(15)5-10(14)7-17-12/h1-5,7H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKQZLIEIKEKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=C(C=N2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 29552965 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Methylbutan-2-yl)oxy]ethan-1-amine](/img/structure/B2593219.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)
![tert-butyl N-cyclopropyl-N-{2-methyl-4-[(prop-2-enamido)methyl]phenyl}carbamate](/img/structure/B2593222.png)
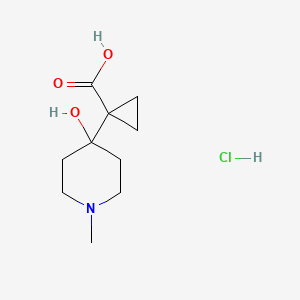
![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)

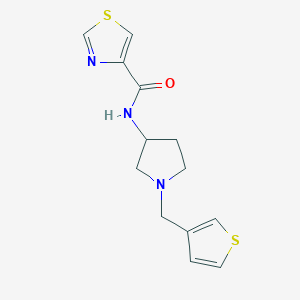

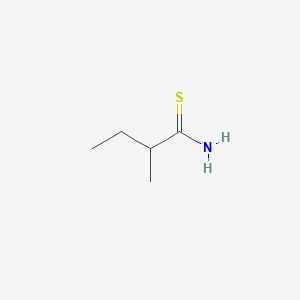
![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)
